Cas no 168028-51-1 (4-[(methylsulfanyl)methyl]benzonitrile)

4-[(methylsulfanyl)methyl]benzonitrile structure
168028-51-1 structure
商品名:4-[(methylsulfanyl)methyl]benzonitrile
CAS番号:168028-51-1
MF:C9H9NS
メガワット:163.239460706711
MDL:MFCD11858025
CID:4610972
PubChem ID:20649716

4-[(methylsulfanyl)methyl]benzonitrile 化学的及び物理的性質

名前と識別子

    • 4-((methylthio)methyl)benzonitrile(WX192182)
    • 4-((methylthio)methyl)benzonitrile
    • 4-[(methylsulfanyl)methyl]benzonitrile
    • 4-(methylsulfanylmethyl)benzonitrile
    • AKOS009607869
    • SY179103
    • 4-[(Methylthio)methyl]benzonitrile
    • 4-cyanobenzyl methyl sulfide
    • HBUUNKROVWMKDI-UHFFFAOYSA-N
    • CS-0216440
    • MFCD11858025
    • 4-methylmercaptomethylbenzonitrile
    • EN300-43163
    • SCHEMBL1145998
    • W18483
    • Z432419878
    • AS-63798
    • 168028-51-1
    • MDL: MFCD11858025
    • インチ: 1S/C9H9NS/c1-11-7-9-4-2-8(6-10)3-5-9/h2-5H,7H2,1H3
    • InChIKey: HBUUNKROVWMKDI-UHFFFAOYSA-N
    • ほほえんだ: C(#N)C1=CC=C(CSC)C=C1

計算された属性

  • せいみつぶんしりょう: 163.04557046g/mol
  • どういたいしつりょう: 163.04557046g/mol
  • 同位体原子数: 0
  • 水素結合ドナー数: 0
  • 水素結合受容体数: 2
  • 重原子数: 11
  • 回転可能化学結合数: 2
  • 複雑さ: 150
  • 共有結合ユニット数: 1
  • 原子立体中心数の決定: 0
  • 不確定原子立体中心数: 0
  • 化学結合立体中心数の決定: 0
  • 不確定化学結合立体中心数: 0
  • トポロジー分子極性表面積: 49.1Ų
  • 疎水性パラメータ計算基準値(XlogP): 2.1

4-[(methylsulfanyl)methyl]benzonitrile 価格詳細 >>

エンタープライズ No. 商品名 Cas No. 清らかである 仕様 価格 更新日時 問い合わせ
SHANG HAI HAO HONG Biomedical Technology Co., Ltd.
1287110-1g
4-[(methylsulfanyl)methyl]benzonitrile
168028-51-1 95%
1g
¥6048 2023-04-15
SHANG HAI HAO HONG Biomedical Technology Co., Ltd.
1287110-2.5g
4-[(methylsulfanyl)methyl]benzonitrile
168028-51-1 95%
2.5g
¥10540 2023-04-15
eNovation Chemicals LLC
D773404-250mg
4-[(methylsulfanyl)methyl]benzonitrile
168028-51-1 95%
250mg
$210 2024-06-06
eNovation Chemicals LLC
D773404-1g
4-[(methylsulfanyl)methyl]benzonitrile
168028-51-1 95%
1g
$390 2024-06-06
Enamine
EN300-43163-0.1g
4-[(methylsulfanyl)methyl]benzonitrile
168028-51-1 93%
0.1g
$98.0 2023-05-03
Enamine
EN300-43163-10.0g
4-[(methylsulfanyl)methyl]benzonitrile
168028-51-1 93%
10g
$1530.0 2023-05-03
SHANG HAI HAO HONG Biomedical Technology Co., Ltd.
1287110-500mg
4-[(methylsulfanyl)methyl]benzonitrile
168028-51-1 95%
500mg
¥5886 2023-04-15
Key Organics Ltd
AS-63798-1G
4-[(methylsulfanyl)methyl]benzonitrile
168028-51-1 >95%
1g
£495.00 2023-09-08
Key Organics Ltd
AS-63798-250MG
4-[(methylsulfanyl)methyl]benzonitrile
168028-51-1 >95%
0mg
£279.00 2023-04-06
SHANG HAI YI EN HUA XUE JI SHU Co., Ltd.
R154906-250mg
4-[(methylsulfanyl)methyl]benzonitrile
168028-51-1 95%
250mg
¥874 2023-09-10

4-[(methylsulfanyl)methyl]benzonitrile 関連文献

4-[(methylsulfanyl)methyl]benzonitrileに関する追加情報

Introduction to 4-[(methylsulfanyl)methyl]benzonitrile (CAS No. 168028-51-1)

4-[(methylsulfanyl)methyl]benzonitrile, identified by its Chemical Abstracts Service (CAS) number 168028-51-1, is a specialized organic compound that has garnered significant attention in the field of pharmaceutical chemistry and medicinal research. This compound, featuring a benzonitrile core substituted with a methylsulfanyl group, exhibits unique structural and chemical properties that make it a valuable candidate for further exploration in drug discovery and synthetic applications.

The molecular structure of 4-[(methylsulfanyl)methyl]benzonitrile consists of a benzene ring functionalized with a nitrile group at the 4-position and a methylsulfanyl moiety at the 3-position. This specific arrangement imparts distinct reactivity and potential biological activity, making it an intriguing subject for chemists and biologists alike. The presence of both electron-withdrawing (nitrile) and electron-donating (methylsulfanyl) groups creates a balance of polarity and stability, which is often exploited in the design of bioactive molecules.

In recent years, there has been growing interest in exploring the pharmacological potential of compounds containing the methylsulfanyl group, due to its ability to modulate enzyme activity and interact with biological targets. Studies have suggested that derivatives of this class may exhibit properties relevant to neurological disorders, inflammatory conditions, and metabolic diseases. The benzonitrile scaffold, in particular, is well-documented for its role in various pharmaceutical applications, including antimicrobial and anticancer agents.

Current research efforts are focused on synthesizing novel analogues of 4-[(methylsulfanyl)methyl]benzonitrile to optimize its pharmacokinetic profile and enhance its therapeutic efficacy. Computational modeling and high-throughput screening techniques are being employed to identify structural modifications that could improve binding affinity to target proteins. Additionally, the compound's potential as a precursor in multi-step synthetic pathways is being investigated, particularly for the development of more complex drug molecules.

The chemical reactivity of 4-[(methylsulfanyl)methyl]benzonitrile allows for diverse functionalization strategies, enabling chemists to tailor its properties for specific applications. For instance, the nitrile group can be hydrolyzed to form carboxylic acids or converted into amides, while the methylsulfanyl group can undergo oxidation or substitution reactions. These transformations open up possibilities for creating a library of derivatives with tailored biological activities.

From a synthetic chemistry perspective, 4-[(methylsulfanyl)methyl]benzonitrile serves as a versatile building block for constructing more complex heterocyclic compounds. Its incorporation into larger molecular frameworks can lead to novel scaffolds with improved solubility, bioavailability, and metabolic stability. Such advancements are crucial for translating laboratory discoveries into viable therapeutic agents.

The industrial relevance of this compound is also underscored by its potential use in material science applications. The unique electronic properties of benzonitrile derivatives make them suitable candidates for organic electronics, including light-emitting diodes (OLEDs) and photovoltaic cells. Furthermore, the methylsulfanyl group can contribute to enhanced material stability and processability under various conditions.

Ethical considerations in pharmaceutical research emphasize the importance of sustainable synthesis methods and environmental impact assessments. Efforts are being made to develop greener synthetic routes for 4-[(methylsulfanyl)methyl]benzonitrile, minimizing waste generation and reducing reliance on hazardous reagents. Such practices align with global initiatives aimed at promoting sustainable chemistry practices across all industries.

The future directions of research on 4-[(methylsulfanyl)methyl]benzonitrile are likely to be shaped by interdisciplinary collaborations between chemists, biologists, and pharmacologists. By combining experimental data with computational insights, scientists can accelerate the discovery process and bring new therapeutic solutions to fruition more rapidly than ever before.

In conclusion,4-[(methylsulfanyl)methyl]benzonitrile (CAS No. 168028-51-1) represents a promising compound with multifaceted applications in pharmaceutical chemistry and material science. Its unique structural features offer opportunities for innovation across multiple domains, driving progress in drug discovery and sustainable industrial practices alike.

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